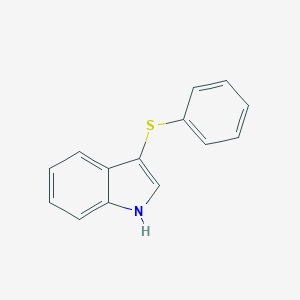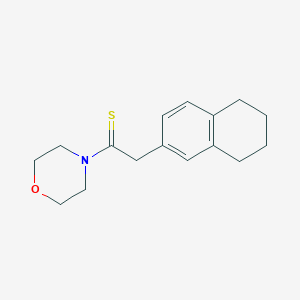
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine, also known as TNM, is a chemical compound that has been extensively studied for its potential use in scientific research. TNM is a thiol-reactive compound that can be used to modify proteins in vitro and in vivo. Its unique structure and properties make it a valuable tool for investigating protein function and regulation.
作用機序
The mechanism of action of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of the thioacetyl group with thiol groups on cysteine residues. This reaction results in the formation of a covalent bond between 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine and the protein of interest. This modification can alter the protein's structure and function, allowing researchers to investigate its role in various biological processes.
Biochemical and Physiological Effects
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has been shown to have a variety of biochemical and physiological effects. It can alter protein structure and function, which can affect cellular processes such as signal transduction, enzyme activity, and protein-protein interactions. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has also been shown to be cytotoxic at high concentrations, which can limit its use in certain applications.
実験室実験の利点と制限
The advantages of using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine in lab experiments include its selectivity for cysteine residues, its ability to modify proteins in vitro and in vivo, and its relatively simple synthesis. However, there are also limitations to its use. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine can be cytotoxic at high concentrations, which can limit its use in certain applications. Additionally, the covalent modification of proteins can alter their structure and function, which can complicate data interpretation.
List of
将来の方向性
1. Investigating the role of specific cysteine residues in protein function using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine labeling.
2. Developing new methods for protein modification using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine.
3. Studying the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein-protein interactions.
4. Investigating the potential therapeutic applications of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine-modified proteins.
5. Developing new methods for 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine delivery in vivo.
6. Investigating the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein stability and turnover.
7. Studying the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein localization and trafficking.
8. Investigating the potential applications of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine in drug discovery.
9. Developing new 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine derivatives with improved properties for protein modification.
10. Investigating the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein aggregation and misfolding.
合成法
The synthesis of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of 5,6,7,8-tetrahydro-2-naphthol with thioacetic acid followed by the addition of morpholine. The resulting product is a yellow solid that is soluble in water and organic solvents. The synthesis of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine is relatively simple and can be carried out in a standard laboratory setting.
科学的研究の応用
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has been used extensively in scientific research to study protein function and regulation. It is commonly used to label and modify proteins in vitro and in vivo. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine reacts selectively with thiol groups on cysteine residues, which are important for protein structure and function. By modifying these cysteine residues, researchers can investigate the role of specific proteins in various biological processes.
特性
CAS番号 |
5452-58-4 |
|---|---|
分子式 |
C16H21NOS |
分子量 |
275.4 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanethione |
InChI |
InChI=1S/C16H21NOS/c19-16(17-7-9-18-10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13/h5-6,11H,1-4,7-10,12H2 |
InChIキー |
RRHRCKOVXFVNDU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
その他のCAS番号 |
5452-58-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



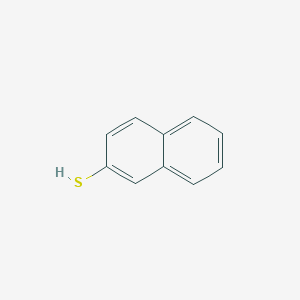
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
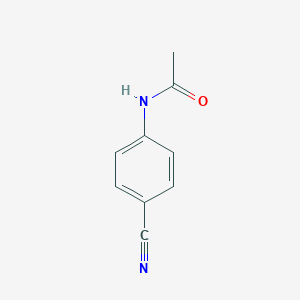
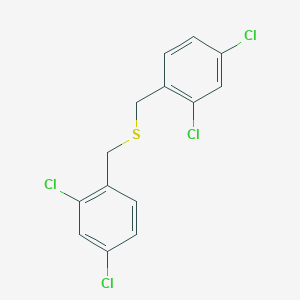
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)



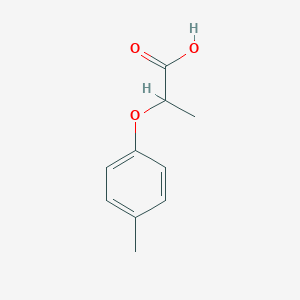

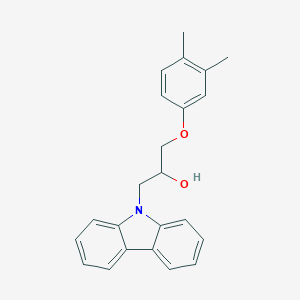
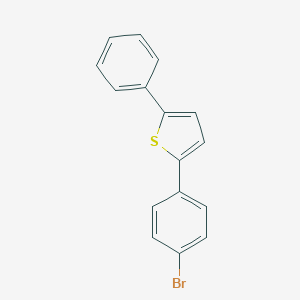
![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)
